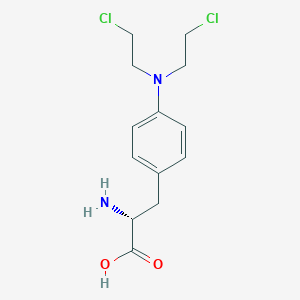
Medphalan
Overview
Description
Mechanism of Action
Target of Action
Medphalan, also known as D-Sarcolysine, is an alkylating agent that primarily targets DNA . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . The alkylating properties of this compound enable it to interact with multiple targets, making it a potent cytotoxic agent .
Mode of Action
This compound works by binding at the N7 position of guanine, a component of DNA, and induces inter-strand cross-links in DNA . This disrupts DNA synthesis or transcription, leading to mutational and structural damage which is removed through the induction of apoptosis . As with other cytotoxic chemotherapies, DNA damage occurs in both dividing and non-dividing cells, in both tumor and normal tissue .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair. The cross-linking of DNA strands inhibits both DNA and RNA synthesis, causing the death of both dividing and non-dividing tumor cells . Melphalan also induces oxidative stress, which can lead to further DNA damage . Additionally, melphalan has been shown to affect the microbial metabolome, prompting expansion of enteric pathogens .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). Following intravenous administration, the terminal elimination half-life of this compound is approximately 75 minutes . The bioavailability of this compound varies between 25–89% when taken orally . It is metabolized through hydrolysis to inactive metabolites and is excreted primarily through the kidneys .
Result of Action
The primary result of this compound’s action is the death of tumor cells. By disrupting DNA synthesis and inducing DNA damage, this compound triggers apoptosis, or programmed cell death, in both dividing and non-dividing tumor cells . This leads to a reduction in tumor size and can slow the progression of diseases such as multiple myeloma and ovarian carcinoma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of certain enzymes in the tumor environment can affect the uptake and action of this compound . Additionally, the drug-host-microbe interactions can drive tissue injury and fever . Understanding these interactions can help in developing strategies to enhance the efficacy of this compound and manage its side effects.
Biochemical Analysis
Biochemical Properties
Medphalan is an alkylating agent of the bischloroethylamine type . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . This compound binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .
Cellular Effects
This compound exerts cytotoxic effects on both malignant and normal cells . It creates covalent bonds between DNA strands, with a correlation between the quantity of intrastrand cross-links created and the drug’s in vitro cytotoxicity as well as the patient’s response to therapy . It also has a dose-dependent cytotoxic effect .
Molecular Mechanism
At the molecular level, this compound chemically alters the DNA nucleotide guanine through alkylation, causing linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive . These changes cause cytotoxicity in both dividing and non-dividing tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a large variability in pharmacokinetic parameters, which is explained mainly by body weight . It is unstable, and even admixtures in 0.9% saline decompose at the rate of 1% every 10 minutes .
Dosage Effects in Animal Models
In animal models, this compound and its derivatives had dose-dependent cytotoxic effects . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .
Metabolic Pathways
This compound primarily undergoes chemical hydrolysis to inactive metabolites, monohydroxymelphalan and dihydroxymelphalan . No other this compound metabolites have been observed in humans .
Transport and Distribution
Due to its lipophilicity, this compound is rapidly transported across the cell membrane and almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules, such as melphalan and desethyl-melflufen .
Preparation Methods
The synthesis of Medphalan involves several steps. One common method starts with the protection of the amino group of L-phenylalanine using a phthalimide functional group . This is followed by esterification to produce an ester compound of p-nitro-N-phthaloyl-L-phenylalanine . The ester derivative is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group . The amino compound is treated with ethylene oxide to achieve bishydroxyethylation . Finally, the free base of this compound is treated with hydrochloric acid to obtain this compound hydrochloride .
Chemical Reactions Analysis
Medphalan primarily undergoes hydrolysis to inactive metabolites, monohydroxythis compound and dihydroxythis compound . It is a bifunctional alkylating agent, meaning it can form cross-links between DNA strands, thereby inhibiting DNA replication and transcription . The critical alkylating component of this compound is the bis(2-chloroethyl)amine functional group . Common reagents used in reactions with this compound include hydrochloric acid and ethylene oxide . The major products formed from these reactions are the hydrolyzed metabolites .
Scientific Research Applications
Medphalan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of DNA alkylation and cross-linking . In biology, this compound is used to investigate the effects of DNA damage on cellular processes . In medicine, it is a critical component in the treatment of multiple myeloma, ovarian carcinoma, and other cancers . Recent research has focused on modifying this compound to improve its cytotoxic activity and reduce side effects .
Comparison with Similar Compounds
Medphalan is often compared with other alkylating agents such as cyclophosphamide and chlorambucil . While all these compounds share a similar mechanism of action, this compound is unique in its ability to form bifunctional cross-links, making it particularly effective against certain types of cancer . Cyclophosphamide and chlorambucil, on the other hand, are more commonly used in the treatment of lymphomas and leukemias .
Properties
IUPAC Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031569 | |
| Record name | Merphalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tiny needles (from methanol). (NTP, 1992) | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
531-76-0, 148-82-3, 13045-94-8 | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarcolysin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | melphalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medphalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Merphalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARCOLYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
356 to 358 °F (decomposes) (NTP, 1992) | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the clinical efficacy of Medphalan in treating multiple myeloma (MM), particularly when complicated by extramedullary plasmacytomas (EM)?
A1: Research indicates that this compound, as part of traditional treatment regimens, demonstrated an 80% overall response rate (ORR) in patients newly diagnosed with MM complicated by EM []. While the study doesn't isolate this compound's individual contribution, it highlights its role within a multi-drug approach. It's important to note that this study doesn't directly compare the efficacy of this compound-containing regimens to other treatment options for this specific patient population.
Q2: Are there alternative treatment options for MM with EM, especially in cases of relapse or when traditional therapies are ineffective?
A2: The research suggests that Bortezomib, a proteasome inhibitor, shows promise in treating EM, achieving ORRs of 66.7% and 50% in different relapse scenarios []. This points towards Bortezomib as a potential alternative, particularly in cases where traditional therapies, which may include this compound, are less effective or in cases of relapse. Further research is needed to directly compare the efficacy and safety of Bortezomib to this compound-containing regimens in this context.
Q3: What are the challenges in treating MM with EM, and what future research directions are suggested by these findings?
A3: The research highlights the challenge of EM relapse in MM, suggesting that sub-clinical seeding of chemo-resistant tumor cells might contribute to this issue []. This underscores the need for further research into:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


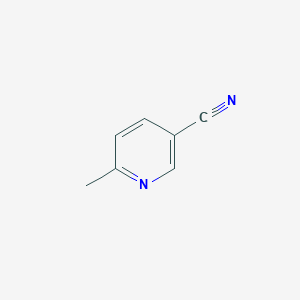
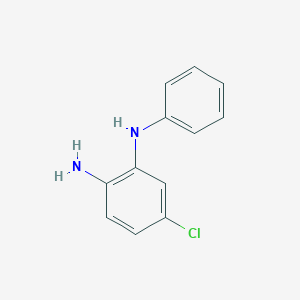
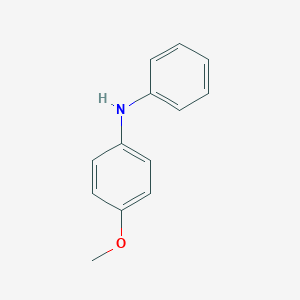
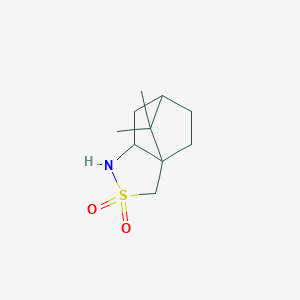
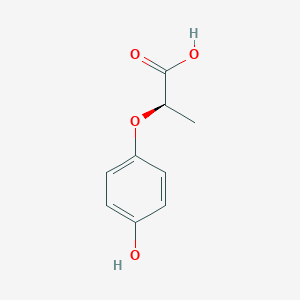
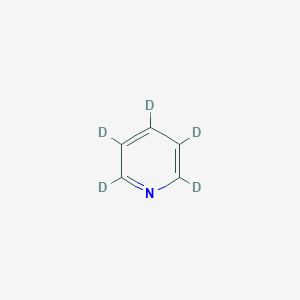
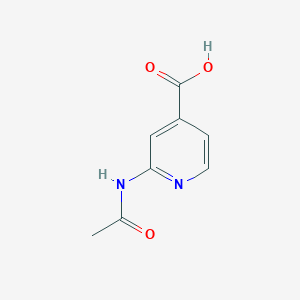
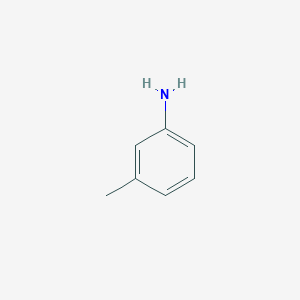
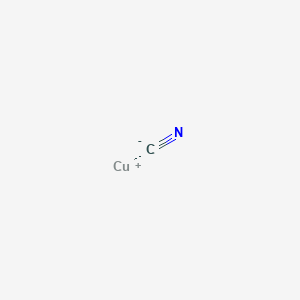
![2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B57746.png)
![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)
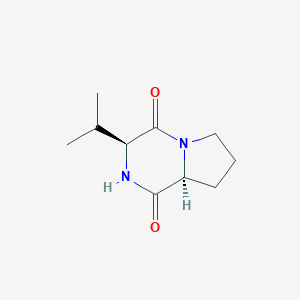

![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)
